N-(4-chloro-2-fluorophenyl)benzenesulfonamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8ClFNO2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Potential reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, reaction with an amine may yield a sulfonamide derivative, while reaction with a thiol may produce a sulfonothioate .
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting enzymes like carbonic anhydrase.
Biological Studies: The compound is employed in studies investigating the inhibition of specific enzymes and proteins, contributing to the development of new therapeutic agents.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various biological effects, including the reduction of intraocular pressure in the treatment of glaucoma .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-4-fluorobenzenesulfonamide
- 4-chloro-N-(2-fluorophenyl)benzenesulfonamide
- 3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide
Uniqueness
N-(4-chloro-2-fluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other scientific research areas .
Properties
Molecular Formula |
C12H9ClFNO2S |
---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO2S/c13-9-6-7-12(11(14)8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H |
InChI Key |
FTYKHNIPVZRKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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